2-Ethylpyridine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylpyridine-3-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-ethylpyridine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Similar structure but lacks the ethyl group.
2-methylpyridine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
3-pyridinecarboxylic acid: Lacks the ethyl group and has different chemical properties.
Uniqueness
2-ethylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-ethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-7-6(8(10)11)4-3-5-9-7;/h3-5H,2H2,1H3,(H,10,11);1H |
InChI Key |
RSLQNENLIMLTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.